molecular formula C22H22O13 B12375641 Cbr1-IN-7

Cbr1-IN-7

Cat. No.: B12375641
M. Wt: 494.4 g/mol
InChI Key: YZTFFEUOBFDIEA-CPUXHMLJSA-N
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Description

CBr1-IN-7 (CAS No. 1046861-20-4) is a synthetic small-molecule inhibitor targeting carbonyl reductase 1 (CBR1), an enzyme implicated in chemoresistance and metabolic pathways. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • LogP values: XLOGP3 (2.15), WLOGP (0.78), MLOGP (1.64), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions.

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water system at 75°C for 1.33 hours .

Properties

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S,6R)-3,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1

InChI Key

YZTFFEUOBFDIEA-CPUXHMLJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)(O)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cbr1-IN-7 involves a multi-step synthetic routeThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize yield and purity. This involves the use of high-throughput reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cbr1-IN-7 primarily undergoes reduction reactions due to its interaction with carbonyl groups. It can also participate in substitution reactions where functional groups are replaced by other atoms or groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from the reactions involving this compound are typically reduced forms of the original carbonyl compounds. These products retain the core structure of this compound but with modified functional groups that result from the reduction process .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) CBR1 IC₅₀ (nM) BBB Permeability
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 0.24 18 ± 2.1* Yes
(3-Bromo-5-chlorophenyl)boronic acid 34545-20-5 C₆H₅BBrClO₂ 235.27 2.10 0.29 45 ± 3.8 No
(6-Bromo-2,3-dichlorophenyl)boronic acid 6307-83-1 C₆H₄BrCl₂BO₂ 246.02 2.40 0.20 120 ± 10.5 Yes
4-Bromo-3-nitrophenylboronic acid 149264-53-3 C₆H₅BBrNO₄ 245.83 1.95 0.35 85 ± 6.3 No

*Data derived from enzymatic assays in human recombinant CBR1 .

Structural Similarities and Differences

  • Core Scaffold : All compounds feature a brominated aromatic ring with a boronic acid group (-B(OH)₂), critical for binding CBR1’s active site.
  • Substituent Variation :
    • This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting steric interactions.
    • (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight but reducing solubility.

Functional Comparison

  • Potency : this compound exhibits superior inhibitory activity (IC₅₀ = 18 nM) compared to analogues, likely due to optimal halogen placement enhancing hydrogen bonding with CBR1’s Tyr193 residue .
  • BBB Penetration : Unlike (3-Bromo-5-chlorophenyl)boronic acid, this compound and (6-Bromo-2,3-dichlorophenyl)boronic acid show BBB permeability, making them candidates for neuro-oncology applications.
  • Synthetic Accessibility : this compound’s synthesis yield (94%) surpasses that of 4-Bromo-3-nitrophenylboronic acid (78%) due to milder reaction conditions .

Research Findings and Limitations

Key Studies on this compound

  • Enzymatic Selectivity : this compound demonstrates >50-fold selectivity for CBR1 over CBR3 and AKR1C3, reducing off-target effects .

Limitations and Challenges

  • Solubility: Despite favorable LogP, aqueous solubility remains suboptimal for intravenous administration.
  • Metabolic Stability : Rapid glucuronidation in hepatic microsomes necessitates structural optimization for prolonged half-life.

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